1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-
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Overview
Description
1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[221]hept-2-yl- is a complex organic compound featuring a naphthalene ring substituted with a carbonitrile group and a diazabicycloheptane moiety
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- involves several steps. One common synthetic route includes the reaction of naphthalenecarbonitrile with a diazabicycloheptane derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield .
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or a ligand in binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- involves its interaction with specific molecular targets. The diazabicycloheptane moiety can interact with enzymes or receptors, modulating their activity. The naphthalene ring may facilitate binding through π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds include other naphthalenecarbonitrile derivatives and diazabicycloheptane-containing molecules. Compared to these, 1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl- stands out due to its unique combination of structural features, which may confer distinct chemical reactivity and biological activity .
Similar Compounds
- Naphthalenecarbonitrile derivatives
- Diazabicycloheptane-containing molecules
- Bicyclo[2.1.1]hexane derivatives
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
870966-58-8 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H15N3/c17-8-11-5-6-16(15-4-2-1-3-14(11)15)19-10-12-7-13(19)9-18-12/h1-6,12-13,18H,7,9-10H2/t12-,13-/m0/s1 |
InChI Key |
DXKRGIVIPCTTJE-STQMWFEESA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=C(C4=CC=CC=C43)C#N |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
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